4,5,7-Trichloro-2-methylbenzofuran
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Overview
Description
4,5,7-Trichloro-2-methylbenzofuran is a chemical compound with the molecular formula C9H5Cl3O and a molecular weight of 235.49 g/mol It is a derivative of benzofuran, characterized by the presence of three chlorine atoms and a methyl group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trichloro-2-methylbenzofuran typically involves the chlorination of 2-methylbenzofuran. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled conditions to ensure selective chlorination at the 4, 5, and 7 positions of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trichloro-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
4,5,7-Trichloro-2-methylbenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,5,7-Trichloro-2-methylbenzofuran involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to interact with genomic DNA, potentially through intercalation, leading to cytotoxic effects on cancer cells . The compound may also inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4,5,7-Trichlorobenzofuran: Lacks the methyl group present in 4,5,7-Trichloro-2-methylbenzofuran.
2-Methylbenzofuran: Does not have the chlorine atoms present in this compound.
4,5-Dichloro-2-methylbenzofuran: Contains only two chlorine atoms instead of three.
Uniqueness
This compound is unique due to the specific arrangement of chlorine atoms and the presence of a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5Cl3O |
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Molecular Weight |
235.5 g/mol |
IUPAC Name |
4,5,7-trichloro-2-methyl-1-benzofuran |
InChI |
InChI=1S/C9H5Cl3O/c1-4-2-5-8(12)6(10)3-7(11)9(5)13-4/h2-3H,1H3 |
InChI Key |
AIOKGOWHQVWCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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